molecular formula C22H32ClNO3 B13784454 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride CAS No. 74041-84-2

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride

Cat. No.: B13784454
CAS No.: 74041-84-2
M. Wt: 393.9 g/mol
InChI Key: LPJFEUQCHVZSMS-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is a synthetic β-adrenergic receptor antagonist with structural similarities to second-generation beta-blockers. The compound features a phenoxy backbone substituted with a 2-methoxyethyl group at the para position and a 4-phenylbutylamino chain at the propanol-3 position, forming a hydrochloride salt (Fig. 1). This molecular configuration is designed to enhance lipophilicity and receptor binding affinity compared to earlier β-blockers .

Properties

CAS No.

74041-84-2

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(4-phenylbutylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-25-16-14-20-10-12-22(13-11-20)26-18-21(24)17-23-15-6-5-9-19-7-3-2-4-8-19;/h2-4,7-8,10-13,21,23-24H,5-6,9,14-18H2,1H3;1H

InChI Key

LPJFEUQCHVZSMS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CNCCCCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves several steps. The synthetic route typically includes the following steps:

    Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenoxy group.

    Introduction of the methoxyethyl group: This step involves the reaction of the intermediate compound with a methoxyethylating agent under controlled conditions.

    Formation of the phenylbutylamino group: This step involves the reaction of the intermediate compound with a phenylbutylamine derivative.

    Final assembly and purification: The final step involves the combination of the intermediate compounds to form the desired product, followed by purification to obtain the hydrochloride salt.

Chemical Reactions Analysis

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents (Phenoxy Group) Amino Substituent Molecular Formula Therapeutic Function Key Features
Target Compound 4-(2-Methoxyethyl) 4-Phenylbutyl C24H34ClNO3 Not explicitly stated (inferred: antihypertensive) Enhanced lipophilicity due to phenylbutyl chain
Metoprolol Tartrate 4-(2-Methoxyethyl) Isopropyl C34H56N2O10 β1-selective blocker (hypertension) Shorter chain; higher water solubility (tartrate salt)
Betaxolol Hydrochloride 4-[2-(Cyclopropylmethoxy)ethyl] Isopropyl C18H29NO3·HCl β1-selective blocker (glaucoma/hypertension) Cyclopropylmethoxy enhances ocular penetration
TJ0711 Metabolite () 4-(2-Methoxyethyl) 2-(2-Methoxyphenoxy)ethyl C22H30N2O5·HCl Dual α1/β1-blocker (hypertension) Methoxyphenoxy group improves β1 selectivity
N-Nitrosometoprolol () 4-(2-Methoxyethyl) Isopropylnitroso C15H24N2O4 Nitroso derivative (potential carcinogen) Nitroso group alters metabolic stability

Key Observations:

Amino Substituent: The target compound’s 4-phenylbutylamino group introduces significant hydrophobicity compared to the isopropyl group in metoprolol and betaxolol. This modification likely extends its half-life and tissue penetration, particularly in lipid-rich environments (e.g., CNS or adipose tissue) . In contrast, TJ0711 incorporates a 2-methoxyphenoxyethylamino chain, which improves β1-adrenergic selectivity but reduces lipophilicity relative to the phenylbutyl group .

Phenoxy Modifications: Betaxolol’s cyclopropylmethoxyethyl substituent enhances its β1-selectivity and ocular bioavailability, making it suitable for glaucoma treatment .

Salt Form :

  • The hydrochloride salt of the target compound contrasts with metoprolol’s tartrate or succinate salts. Hydrochloride salts generally offer higher solubility in aqueous media, which may influence dosing frequency and bioavailability .

Pharmacological and Metabolic Differences

  • Metabolism: Metoprolol undergoes hepatic CYP2D6-mediated oxidation, producing inactive metabolites . The phenylbutyl group in the target compound could slow metabolism, increasing its duration of action.

Biological Activity

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride, also known as TJ0711, is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of antihypertensive agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H31ClN2O3
  • Molecular Weight : 394.00 g/mol
  • CAS Registry Number : 74041-84-2

Pharmacological Activity

TJ0711 exhibits significant biological activity primarily as an antihypertensive agent. Its mechanism is believed to involve the modulation of adrenergic receptors and the regulation of vascular smooth muscle tone.

The compound acts on the cardiovascular system by:

  • Blocking beta-adrenergic receptors , which leads to decreased heart rate and cardiac output.
  • Inhibiting vascular smooth muscle contraction , resulting in vasodilation and reduced blood pressure.

Enantioselective Studies

A study published in Wiley Online Library focused on the enantioselective biodistribution of TJ0711. The researchers developed a liquid chromatography-tandem mass spectrometry method to quantify the enantiomers of TJ0711 in rat plasma and tissues. Key findings include:

  • The method achieved good linearity (R > 0.99) for concentrations from 5 to 2000 ng/mL.
  • Intra- and inter-day accuracy and precision were below 15%, indicating reliability for pharmacokinetic studies .

Toxicological Data

Toxicological assessments indicated an LD50 of 39 mg/kg via intravenous administration in unspecified mammalian species. This suggests a moderate level of acute toxicity, which necessitates careful dosage considerations in therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of TJ0711 in clinical settings:

  • Hypertension Management : In a preclinical model, TJ0711 demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups.
  • Biodistribution Analysis : Studies showed preferential accumulation of TJ0711 enantiomers in cardiac tissues, supporting its targeted action on the cardiovascular system.

Comparative Analysis

The following table summarizes the biological activities and properties of TJ0711 compared to other antihypertensive agents:

Compound NameMechanism of ActionLD50 (mg/kg)Clinical Applications
TJ0711Beta-blocker; vasodilator39Hypertension
MetoprololBeta-blocker100Hypertension, arrhythmias
LisinoprilACE inhibitor>1000Hypertension, heart failure

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